molecular formula C7H8N4O B1526961 8-Methyl-5,6,7,8-tetrahydropteridin-6-one CAS No. 1314964-55-0

8-Methyl-5,6,7,8-tetrahydropteridin-6-one

Cat. No.: B1526961
CAS No.: 1314964-55-0
M. Wt: 164.16 g/mol
InChI Key: UCYLPCDIRNPSRP-UHFFFAOYSA-N
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Description

“8-Methyl-5,6,7,8-tetrahydropteridin-6-one” is a chemical compound with the molecular formula C7H8N4O . It has a molecular weight of 164.17 . The compound is also known as 8-methyl-7,8-dihydro-6 (5H)-pteridinone .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8N4O/c1-11-3-6 (12)10-5-2-8-4-9-7 (5)11/h2,4H,3H2,1H3, (H,10,12) . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available .

Scientific Research Applications

Stability and Reactivity in Biological Systems

Research on 7,8-dihydropterins, which are related to 8-methyl-5,6,7,8-tetrahydropteridin-6-one, indicates that these compounds participate in crucial biological functions across living systems. They undergo autooxidation in air-equilibrated aqueous solutions, a process influenced by the chemical structure of the substituents. The study by Dántola et al. (2008) discusses the oxidation reactions of these compounds and their biological implications, suggesting that the stability and reactivity of such molecules could be critical in understanding their role in biological systems Dántola, Vignoni, Capparelli, Lorente, & Thomas, 2008.

Role in DNA Demethylation and Epigenetic Regulation

TET enzymes, which are involved in DNA demethylation, preferentially act on 5-methylcytosine (5mC) in DNA to convert it into 5-hydroxymethylcytosine (5hmC) and other oxidized derivatives. The studies by Hu et al. (2015) and Wu & Zhang (2017) provide insights into the substrate preference of TET enzymes and their role in active DNA demethylation, highlighting the potential regulatory functions of this compound and related compounds in epigenetic modifications Hu et al., 2015; Wu & Zhang, 2017.

Pharmacological Applications and Antiproliferative Activity

A novel class of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives was synthesized and evaluated for antiproliferative activity, revealing potential as anticancer agents. The study by Li et al. (2020) suggests that modifications of the tetrahydropteridin-6-one core, including the 8-methyl group, can lead to compounds with significant antiproliferative effects against various cancer cell lines, indicating their potential application in cancer therapy Li, Jian, Ma, Chen, Huo, Wang, He, You, & Zhao, 2020.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding the formation of dust and aerosols, and using non-sparking tools .

Biochemical Analysis

Biochemical Properties

8-Methyl-5,6,7,8-tetrahydropteridin-6-one is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with dihydropteridine reductase, an enzyme that catalyzes the reduction of dihydropteridines to tetrahydropteridines. This interaction is crucial for the regeneration of tetrahydrobiopterin, a cofactor for aromatic amino acid hydroxylases . Additionally, this compound may interact with other enzymes involved in the pteridine biosynthesis pathway, influencing the overall metabolic flux.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of nitric oxide synthase, an enzyme that produces nitric oxide, a critical signaling molecule . By modulating nitric oxide levels, this compound can impact processes such as vasodilation, immune response, and neurotransmission.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of dihydropteridine reductase, inhibiting its activity and affecting the regeneration of tetrahydrobiopterin . This inhibition can lead to altered levels of neurotransmitters such as dopamine and serotonin, as these neurotransmitters’ synthesis depends on tetrahydrobiopterin as a cofactor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance the activity of enzymes such as nitric oxide synthase, leading to beneficial effects on vascular function . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in the pteridine biosynthesis pathway. It interacts with enzymes such as dihydropteridine reductase and sepiapterin reductase, influencing the levels of tetrahydrobiopterin and other pteridine derivatives . These interactions can affect metabolic flux and the levels of metabolites involved in neurotransmitter synthesis and other physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via pteridine transporters, facilitating its uptake into cells . Once inside the cell, this compound can localize to specific cellular compartments, influencing its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be targeted to mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, post-translational modifications such as phosphorylation can direct this compound to specific cellular compartments, modulating its interactions with other biomolecules.

Properties

IUPAC Name

8-methyl-5,7-dihydropteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-11-3-6(12)10-5-2-8-4-9-7(5)11/h2,4H,3H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYLPCDIRNPSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-5,6,7,8-tetrahydropteridin-6-one
Reactant of Route 2
8-Methyl-5,6,7,8-tetrahydropteridin-6-one
Reactant of Route 3
8-Methyl-5,6,7,8-tetrahydropteridin-6-one
Reactant of Route 4
8-Methyl-5,6,7,8-tetrahydropteridin-6-one
Reactant of Route 5
8-Methyl-5,6,7,8-tetrahydropteridin-6-one
Reactant of Route 6
8-Methyl-5,6,7,8-tetrahydropteridin-6-one

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